molecular formula C22H18O B11094292 1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

Cat. No.: B11094292
M. Wt: 298.4 g/mol
InChI Key: JUFPLNWTZDOHHG-UHFFFAOYSA-N
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Description

1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is a complex organic compound characterized by its unique cyclopropane ring fused to a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene typically involves the cyclopropanation of areno-condensed 4H-pyrans with dihalocarbenes. This reaction can be carried out under phase-transfer catalysis conditions using chloroform and alkali, or through sonochemical activation in the presence of magnesium and carbon tetrachloride. Another method involves the use of dichlorocarbene generated from trichloroethyl acetate and alcoholates under anhydrous conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms in the cyclopropane ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles and bases, such as sodium hydroxide or silver salts, are often employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene exerts its effects involves interactions with specific molecular targets and pathways:

    Glutamate Receptors: Acts as an antagonist, potentially modulating neurotransmission.

    HIV-1 Replication: Inhibits viral replication, possibly by interfering with viral enzymes or proteins.

    α-Glucosidase Inhibition: Inhibits the enzyme α-glucosidase, which is involved in carbohydrate metabolism, thereby reducing blood sugar levels.

Comparison with Similar Compounds

  • 1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene
  • 1a,7-Diphenyl-7,7a-dihydro-1H-cyclopropa[b]chromene

Uniqueness: 1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is unique due to its specific structural features, such as the presence of a cyclopropane ring fused to a chromene structure, which imparts distinct chemical and biological properties. Its ability to act as an antagonist of glutamate receptors and an inhibitor of HIV-1 replication sets it apart from other similar compounds .

Properties

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

1a,7-diphenyl-7,7a-dihydro-1H-cyclopropa[b]chromene

InChI

InChI=1S/C22H18O/c1-3-9-16(10-4-1)21-18-13-7-8-14-20(18)23-22(15-19(21)22)17-11-5-2-6-12-17/h1-14,19,21H,15H2

InChI Key

JUFPLNWTZDOHHG-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(OC3=CC=CC=C3C2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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